molecular formula C10H13BrFN B1461439 N-Propyl 4-bromo-2-fluorobenzylamine CAS No. 1094257-47-2

N-Propyl 4-bromo-2-fluorobenzylamine

Cat. No. B1461439
CAS RN: 1094257-47-2
M. Wt: 246.12 g/mol
InChI Key: SVZHLSQGBDVFBR-UHFFFAOYSA-N
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Description

“N-Propyl 4-bromo-2-fluorobenzylamine” is a chemical compound with the CAS number 1094257-47-2 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H13BrFN . The InChI code is 1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 246.12 . Other physical and chemical properties like melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Automated Synthesis of Fluorobenzylamine Derivatives

A study by Way and Wuest (2013) details the fully automated synthesis of 4-[^18F]fluorobenzylamine (FBA) as a building block for the synthesis of PET radiotracers. This method uses a Ni(II)-mediated borohydride exchange resin (BER) reduction, showcasing FBA's versatility in developing novel diagnostic tools in nuclear medicine and biology (Way & Wuest, 2013).

Development of PET Radiotracers

Koslowsky, Mercer, and Wuest (2010) expanded on the application of 4-[^18F]fluorobenzylamine for creating thiol-reactive prosthetic groups and labeling peptides and oligonucleotides. Their work illustrates the compound's utility in developing PET radiotracers for various biological targets, highlighting its significance in organic and biomolecular chemistry (Koslowsky et al., 2010).

Structural and Dynamical Properties of Fluorobenzylamine

Calabrese et al. (2013) explored the effect of ring fluorination on the structural and dynamical properties of 2-fluorobenzylamine. Their findings, through rotational spectroscopy, provide insights into the molecular flexibility and tunneling pathways, which could be fundamental in understanding the reactivity and interaction of similar compounds in chemical physics and physical chemistry (Calabrese et al., 2013).

Analytical Applications

Liu et al. (2004) demonstrated the derivatization of amino acids with N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine for improved detection in liquid chromatography/electrospray ionization mass spectrometry. This work highlights the potential of fluorobenzylamine derivatives in enhancing analytical methodologies for biomolecules (Liu et al., 2004).

Safety and Hazards

“N-Propyl 4-bromo-2-fluorobenzylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes severe skin burns and eye damage and is harmful if swallowed or in contact with skin . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-Propyl 4-bromo-2-fluorobenzylamine plays a significant role in biochemical reactions, particularly those involving enzyme interactions. It is known to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450. These interactions can lead to the inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. For instance, the compound may inhibit MAO, leading to increased levels of monoamine neurotransmitters .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the signaling pathways involving G-protein coupled receptors (GPCRs), leading to altered cellular responses. Additionally, the compound can modulate gene expression by interacting with transcription factors, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation. For example, its binding to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of various substrates. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of cellular signaling pathways. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase. These interactions can affect the metabolic flux and levels of metabolites within the cell. For instance, the inhibition of cytochrome P450 enzymes can lead to altered metabolism of drugs and endogenous compounds, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential toxicity, as it may accumulate in specific tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For example, the compound may be directed to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration .

properties

IUPAC Name

N-[(4-bromo-2-fluorophenyl)methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrFN/c1-2-5-13-7-8-3-4-9(11)6-10(8)12/h3-4,6,13H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVZHLSQGBDVFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655400
Record name N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1094257-47-2
Record name N-[(4-Bromo-2-fluorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Propyl 4-bromo-2-fluorobenzylamine
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